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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Pyridin-3-yl)benzenamine, a key building block in medicinal chemistry and materials science.
This document compiles available spectroscopic information, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its
identification, characterization, and utilization in research and development.

Chemical Structure and Properties

IUPAC Name: 3-(Pyridin-3-yl)benzenamine Synonyms: 3-(3-Aminophenyl)pyridine, 3-(3-
Pyridyl)aniline CAS Number: 57976-57-5[1][2] Molecular Formula: C11H1oN2[1][2] Molecular
Weight: 170.21 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(Pyridin-3-yl)benzenamine.
While experimentally derived spectra for this specific compound are not widely published in
detail, the provided data is based on closely related structures and spectral database
information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (6, ppm) Multiplicity Assighment
~8.80 d Pyridine-H2
~8.50 dad Pyridine-H6
~7.90 dt Pyridine-H4
~7.40 dd Pyridine-H5
~7.25 t Benzene-H5'
~7.00 S Benzene-H2'
~6.85 d Benzene-H6'
~6.70 d Benzene-H4'
~3.80 brs -NH2

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment
~148.5 Pyridine-C2
~148.0 Pyridine-C6
~147.0 Benzene-C1'
~138.0 Benzene-C3'
~135.0 Pyridine-C4
~130.0 Benzene-C5'
~124.0 Pyridine-C5
~118.0 Benzene-C6'
~116.0 Benzene-C2'
~115.5 Benzene-C4'
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Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm~?)

Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) ]

symmetric)
3100 - 3000 Medium to Weak Aromatic C-H stretch
1620 - 1580 Strong N-H bend (scissoring)

) Aromatic C=C skeletal

1600 - 1450 Medium to Strong o

vibrations
1335 - 1250 Strong Aromatic C-N stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Interpretation

170 [M]* (Molecular lon)
169 [M-H]*

143 [M-HCN]*

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of aromatic amines.

NMR Spectroscopy
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Sample Preparation:
e Accurately weigh 5-10 mg of 3-(Pyridin-3-yl)benzenamine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition:
 Instrument: A 400 MHz or higher field NMR spectrometer.

e 1H NMR: Standard proton experiment with a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain
information on the different types of carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of 3-(Pyridin-3-yl)benzenamine with dry potassium
bromide (KBr) in an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

e Procedure: Place the KBr pellet in the sample holder and acquire the spectrum over the
range of 4000-400 cm~1. A background spectrum of a blank KBr pellet should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:
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e Prepare a dilute solution of 3-(Pyridin-3-yl)benzenamine in a suitable volatile solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 pg/mL.

Data Acquisition:

e Instrument: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass
spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of 3-(Pyridin-3-yl)benzenamine.
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Synthesis and Purification

Synthesis of 3-(Pyridin-3-yl)benzenamine

Purification (e.g., Column Chromatography)

Spectroscopic Analysis

MR (Sllgeclzggscopy IR Spectroscopy Mass Spectrometry

Data Interpretation and Structure 2onfirmation

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Characterization

This guide serves as a foundational resource for the spectroscopic analysis of 3-(Pyridin-3-
yl)benzenamine. For definitive structural confirmation, it is always recommended to acquire
and interpret experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331141#spectroscopic-data-of-3-pyridin-3-yl-
benzenamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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